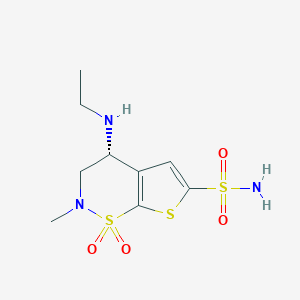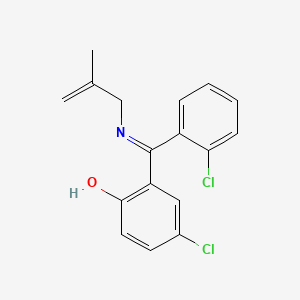
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuranacetate core, which is known for its diverse biological activities, and is further modified with diiodobenzoyl and diethylaminoethoxy groups, enhancing its chemical reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and acetic acid derivatives.
Introduction of the Diiodobenzoyl Group: This step involves electrophilic aromatic substitution reactions, where iodine atoms are introduced to the benzoyl group under controlled conditions.
Attachment of the Diethylaminoethoxy Group: This is typically done through nucleophilic substitution reactions, where the diethylaminoethoxy group is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: The compound could be used in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate likely involves interactions with specific molecular targets, such as enzymes or receptors. The diiodobenzoyl group may facilitate binding to these targets, while the diethylaminoethoxy group could enhance the compound’s solubility and bioavailability. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuranacetate and its derivatives share a similar core structure but lack the diiodobenzoyl and diethylaminoethoxy modifications.
Iodobenzoyl Compounds: Compounds containing the diiodobenzoyl group but with different core structures or side chains.
Diethylaminoethoxy Compounds: Molecules featuring the diethylaminoethoxy group but attached to different core structures.
Uniqueness
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate is unique due to the combination of its benzofuran core with the diiodobenzoyl and diethylaminoethoxy groups. This unique combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
479252-13-6 |
|---|---|
Fórmula molecular |
C28H33I2NO5 |
Peso molecular |
717.4 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate |
InChI |
InChI=1S/C28H33I2NO5/c1-6-31(7-2)12-13-34-28-21(29)14-19(15-22(28)30)27(33)26-20-10-8-9-11-23(20)36-24(26)16-25(32)35-18(5)17(3)4/h8-11,14-15,17-18H,6-7,12-13,16H2,1-5H3 |
Clave InChI |
ZORIZGRHUDJVMP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OC(C)C(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)











